molecular formula C17H19FN2OS B2761296 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide CAS No. 946251-57-6

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide

Cat. No. B2761296
CAS RN: 946251-57-6
M. Wt: 318.41
InChI Key: HTSMQNFXCGJHFD-UHFFFAOYSA-N
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Description

“N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide” is a chemical compound with the molecular formula C17H19FN2OS and a molecular weight of 318.41. It is related to the thiazole class of compounds, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. Researchers have synthesized various indole-based molecules and evaluated their efficacy against viruses. For instance:

Antitubercular Activity

Indole derivatives have also been investigated for their potential in combating tuberculosis (TB). Notably:

Other Potential Applications

While the above fields highlight specific activities, it’s essential to recognize that indole derivatives, including our compound, possess a wide range of biological effects. These include:

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities exhibited by thiazole derivatives . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis.

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-7-3-6-13(10-14)17-20-15(11-22-17)8-9-19-16(21)12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSMQNFXCGJHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide

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